molecular formula C6H10ClNO2 B13475290 (2R)-2-aminohex-5-ynoic acid hydrochloride

(2R)-2-aminohex-5-ynoic acid hydrochloride

Cat. No.: B13475290
M. Wt: 163.60 g/mol
InChI Key: XGBWOGGSQVMSRX-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Non-Canonical Amino Acids in Synthetic and Chemical Biology Disciplines

Non-canonical amino acids, also known as unnatural amino acids, have emerged as powerful tools for scientists to probe and manipulate biological systems in ways not possible with the standard repertoire of 20 proteinogenic amino acids. Their integration into protein structures allows for the introduction of novel chemical functionalities, enabling precise modifications that can enhance protein stability, alter enzymatic activity, and introduce spectroscopic probes for imaging. This has profound implications for drug discovery, protein engineering, and the fundamental understanding of biological processes.

The ability to site-specifically incorporate these unique building blocks has been propelled by the development of sophisticated techniques such as stop codon suppression and frameshift suppression, which allow for the expansion of the genetic code. This has opened the door to creating proteins with tailor-made properties, pushing the boundaries of synthetic and chemical biology.

Role of Alkyne-Functionalized Amino Acids in Bioorthogonal Chemistry and Molecular Probes

Among the diverse array of unnatural amino acids, those featuring an alkyne group have garnered significant attention. The terminal alkyne is a key functional group in bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC).

These reactions allow for the precise and efficient labeling of proteins and other biomolecules with probes for imaging, tracking, and quantification. Alkyne-functionalized amino acids, when incorporated into a protein, serve as a chemical "handle" that can be specifically targeted by a complementary azide-containing molecule, such as a fluorophore or a drug molecule. This has revolutionized the study of protein dynamics, localization, and interactions within the complex environment of a living cell.

Specific Context of (2R)-2-Aminohex-5-ynoic Acid Hydrochloride as a Chiral Building Block

This compound is a chiral building block that embodies the principles discussed above. guidechem.com As a non-canonical amino acid, it possesses a terminal alkyne group, making it a valuable tool for bioorthogonal modifications. guidechem.comchemicalbook.com The "(2R)" designation indicates a specific stereochemistry at the alpha-carbon, which is a crucial feature for its application in the synthesis of stereochemically defined molecules.

This specific stereoisomer is important in the synthesis of complex organic molecules where maintaining a specific three-dimensional arrangement of atoms is critical for biological activity. Its hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic protocols. smolecule.com

Physicochemical Properties of (2R)-2-aminohex-5-ynoic acid:

Property Value
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Chirality (2R)

The presence of the terminal alkyne at the end of a flexible four-carbon chain provides steric accessibility for subsequent chemical modifications, such as click chemistry. This makes this compound a versatile synthon for the construction of more complex molecules, including modified peptides and potential therapeutic agents. smolecule.com Its utility as a chiral building block is a key aspect of its role in modern synthetic chemistry. tcichemicals.comtcichemicals.com

Table of Mentioned Compounds:

Compound Name
This compound

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(2R)-2-aminohex-5-ynoic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m1./s1

InChI Key

XGBWOGGSQVMSRX-NUBCRITNSA-N

Isomeric SMILES

C#CCC[C@H](C(=O)O)N.Cl

Canonical SMILES

C#CCCC(C(=O)O)N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 2 Aminohex 5 Ynoic Acid Hydrochloride and Its Enantiomers

Asymmetric Synthesis Approaches for Enantiopure Alkyne-Containing Amino Acids

Asymmetric synthesis encompasses methods that introduce a new chiral center into a molecule, resulting in a preferred enantiomer. ankara.edu.tr For alkyne-containing amino acids, achieving high enantioselectivity is crucial, and various strategies have been developed to this end. These approaches are essential as different enantiomers of a chiral molecule often exhibit distinct biological activities. ankara.edu.tr

Chiral Pool Strategies in (2R)-2-Aminohex-5-ynoic Acid Synthesis

Chiral pool synthesis, also known as the "chiron" approach, utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.trresearchgate.net Common sources for the chiral pool include amino acids, monosaccharides, and chiral carboxylic acids. ankara.edu.tr In this strategy, the inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations.

For the synthesis of (2R)-2-aminohex-5-ynoic acid, a plausible chiral pool approach would involve starting with a readily available (R)- or (S)-amino acid and performing functional group interconversions to construct the desired side chain. For instance, proteinogenic α-amino acids can be extensively modified. researchgate.net The amino and carboxylic acid groups can be protected, while the side chain is chemically altered. researchgate.net A potential precursor could be (R)-glutamic acid, where the distal carboxylic acid could be subjected to a sequence of reactions including reduction, conversion to a leaving group, and subsequent displacement with an acetylene-containing nucleophile. This preserves the stereochemistry at the α-carbon while building the required hex-5-ynoic acid backbone.

Table 1: Chiral Pool Synthesis Strategy Overview

Stage Description Key Transformation
Starting Material Selection Choose a readily available, enantiopure natural product. e.g., (R)-Glutamic acid, (R)-Aspartic acid
Functional Group Protection Protect the α-amino and α-carboxyl groups. Boc, Cbz, or Fmoc for amine; Esterification for acid
Side Chain Modification Chemically alter the side chain to introduce the alkyne. Reduction, tosylation, nucleophilic substitution
Deprotection Remove protecting groups to yield the final amino acid. Acidic or hydrogenolytic cleavage

| Salt Formation | Treatment with HCl to form the hydrochloride salt. | Reaction with hydrochloric acid |

Biocatalytic Routes for Enantioselective Production and Resolution

Biocatalysis has emerged as a powerful and green alternative for producing enantiopure compounds. mdpi.com Enzymes offer high stereoselectivity under mild reaction conditions. For amino acid synthesis, key enzymatic strategies include asymmetric synthesis and the resolution of racemic mixtures. rsc.org

One prominent biocatalytic method is the kinetic resolution of a racemic mixture of N-acyl-2-aminohex-5-ynoic acid. Enzymes such as aminoacylases can selectively hydrolyze the N-acyl group of one enantiomer (e.g., the L-enantiomer), leaving the other (the D-enantiomer) unreacted. The resulting free L-amino acid and the unreacted N-acyl-D-amino acid can then be separated. Papain is another enzyme that has been used for the resolution of amino acids by selectively synthesizing an insoluble anilide from the N-acylated L-amino acid, allowing the N-acylated D-amino acid to be recovered from the filtrate. researchgate.net

Alternatively, enzymes can be used for the asymmetric synthesis of the target molecule. Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can catalyze the transfer of an amino group from an amine donor to a keto acid precursor, 2-ketohex-5-ynoic acid, to form the desired amino acid with high enantioselectivity. rsc.org Furthermore, the biosynthesis of terminal alkyne-containing amino acids like L-propargylglycine in organisms such as Streptomyces cattleya has been characterized, revealing complex enzymatic pathways that could potentially be harnessed for synthetic purposes. springernature.comnih.govacs.org This pathway involves enzymes that perform radical chlorination, oxidative cleavage, and elimination to form the terminal alkyne. nih.govacs.org

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides a versatile toolkit for asymmetric C-C bond formation. acs.org In the context of synthesizing (2R)-2-aminohex-5-ynoic acid, these methods can be applied to construct the chiral center with the correct stereochemistry. A key strategy involves the asymmetric propargylic substitution or alkylation. rsc.orgresearchgate.net

For example, a glycine (B1666218) imine derivative can be reacted with a propargylic electrophile in the presence of a chiral transition metal complex. Dual catalysis systems, such as a combination of nickel and copper complexes with distinct chiral ligands, have been successfully employed for the enantioselective propargylic alkylation of aldimine esters to produce α-quaternary amino esters. acs.org Similarly, iridium/copper tandem catalysis has been used for the asymmetric reductive alkynylation of amides to access chiral propargylic amines. chemrxiv.org These methods generate the propargylated amine structure with high enantioselectivity, which is a core feature of the target molecule.

Table 2: Examples of Relevant Metal-Catalyzed Asymmetric Reactions

Catalytic System Reaction Type Substrates Key Feature
Ni/Cu Dual Catalysis Propargylic Alkylation Aldimine esters, Propargyl phosphates Creates α-quaternary stereocenters. acs.org
Ir/Cu Tandem Catalysis Reductive Alkynylation Tertiary amides, Terminal alkynes Accesses α-chiral tertiary propargylic amines. chemrxiv.org

| Ruthenium Catalysis | Propargylic Substitution | Propargylic alcohols, Soft nucleophiles | Introduces stereogenic centers adjacent to alkynes. researchgate.net |

Multi-Step Organic Synthesis Routes

Conventional multi-step synthesis remains a cornerstone for accessing complex molecules like unnatural amino acids. These routes offer flexibility and scalability, often relying on well-established and reliable chemical reactions.

Alkylation Reactions of Glycine Derivatives

A general and powerful method for synthesizing α-amino acids is the alkylation of glycine enolate equivalents. organic-chemistry.orgacs.orgorganic-chemistry.org In this approach, the α-proton of a protected glycine derivative (e.g., a Schiff base of glycine ethyl ester) is removed by a strong base to form a nucleophilic enolate. This enolate is then reacted with an appropriate alkyl halide electrophile to form a new C-C bond.

For the synthesis of 2-aminohex-5-ynoic acid, a suitable electrophile would be a four-carbon chain with a terminal alkyne and a leaving group, such as 4-bromobut-1-yne. The reaction sequence would be:

Formation of a glycine Schiff base (e.g., with benzophenone).

Deprotonation with a base like lithium diisopropylamide (LDA) to generate the enolate.

Alkylation with 4-bromobut-1-yne.

Acidic hydrolysis to cleave the imine and hydrolyze the ester, yielding the target amino acid.

Recent developments have also explored catalyst- and additive-free α-alkylation of glycine derivatives using diacyl peroxides, which act as both the alkylating agent and an oxidant in a free-radical pathway. organic-chemistry.orgacs.orgthieme-connect.com

Incorporating Alkyne Moieties via Propargyl Bromide

Propargyl bromide is a common and reactive three-carbon building block used to introduce a propargyl group (a terminal alkyne attached to a methylene (B1212753) group) into a molecule. semanticscholar.orggoogle.com It is a potent electrophile frequently used in alkylation reactions.

A direct route to an alkyne-containing amino acid involves the alkylation of a malonic ester derivative. For instance, diethyl 2-acetamidomalonate can be deprotonated with a base like potassium tert-butoxide, and the resulting nucleophile can be reacted with propargyl bromide (or the less hazardous propargyl tosylate). beilstein-journals.org The resulting propargylated malonate can then undergo hydrolysis and decarboxylation to yield the racemic amino acid, 2-amino-pent-4-ynoic acid (propargylglycine). To synthesize the target molecule, (2R)-2-aminohex-5-ynoic acid, a different starting material or a homologated version of propargyl bromide, such as 4-bromobut-1-yne, would be necessary in a similar malonic ester synthesis. Alternatively, propargyl bromide itself can be used to alkylate a larger nucleophile to build the required six-carbon backbone.

Table 3: List of Mentioned Chemical Compounds

Compound Name
(2R)-2-Aminohex-5-ynoic acid hydrochloride
2-amino-pent-4-ynoic acid (Propargylglycine)
2-Ketohex-5-ynoic acid
4-Bromobut-1-yne
Benzophenone
Diethyl 2-acetamidomalonate
(R)-Glutamic acid
Glycine
Glycine ethyl ester
Hydrochloric acid
Lithium diisopropylamide (LDA)
Potassium tert-butoxide
Propargyl bromide

Esterification and Hydrochloride Salt Formation

The final steps in the synthesis of (2R)-2-aminohex-5-ynoic acid often involve the formation of an ester for purification or as a protecting group, followed by conversion to the stable hydrochloride salt.

Esterification of the carboxylic acid moiety can be accomplished through various standard procedures. For instance, Fischer-Speier esterification, involving treatment of the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like hydrogen chloride (HCl) or thionyl chloride (SOCl₂), is a common approach. The use of HCl is particularly advantageous as it concurrently protonates the amino group, forming the hydrochloride salt of the amino acid ester in a single step.

Alternatively, for more sensitive substrates or to avoid strongly acidic conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate ester formation with an alcohol. mdpi.com

Hydrochloride Salt Formation is a crucial step for improving the stability and handling of the final amino acid product. (2R)-2-aminohex-5-ynoic acid, being amphoteric, exists as a zwitterion in its free form. Conversion to the hydrochloride salt provides a stable, crystalline solid with enhanced solubility in aqueous media. This is typically achieved by dissolving the free amino acid in a suitable solvent, such as diethyl ether or methanol, and treating it with a solution of hydrogen chloride. The HCl can be introduced as a gas or as a solution in an organic solvent (e.g., HCl in dioxane or diethyl ether). The resulting this compound precipitates and can be isolated by filtration. mdpi.com

Protecting Group Strategies and Deprotection Methodologies

Orthogonal protecting group strategies are fundamental to the multi-step synthesis of complex molecules derived from (2R)-2-aminohex-5-ynoic acid, such as peptides or other polymers. researchgate.net These strategies allow for the selective removal of one protecting group in the presence of others, enabling precise chemical modifications at specific sites.

N-Terminal Protection (e.g., Fmoc, Boc)

Protecting the α-amino group is essential to prevent unwanted side reactions during carboxyl group activation or modification. The two most widely used N-terminal protecting groups in modern peptide synthesis are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups.

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. A common synonym for the Boc-protected enantiomer is Boc-L-homopropargylglycine. nih.gov The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). organic-chemistry.org

The Fmoc group is installed using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). ub.edu In contrast to the Boc group, the Fmoc group is base-labile and is selectively removed by treatment with a secondary amine, most commonly a solution of piperidine (B6355638) in dimethylformamide (DMF). ub.edu

Protecting GroupCommon Reagent for IntroductionCleavage ConditionChemical Stability
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., Trifluoroacetic acid)Stable to bases, nucleophiles, and hydrogenolysis
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-OSu or Fmoc-ClBase (e.g., 20% Piperidine in DMF)Stable to mild acids; cleaved by hydrogenolysis

Carboxyl Group Protection (e.g., tert-Butyl esters)

The carboxyl group of (2R)-2-aminohex-5-ynoic acid is often protected as an ester to prevent its participation in undesired reactions, particularly during N-terminal modifications or peptide coupling. The tert-butyl (tBu) ester is a frequently used protecting group due to its compatibility with Fmoc-based strategies. peptide.com

Formation of the tert-butyl ester can be achieved by reacting the N-protected amino acid with isobutylene (B52900) in the presence of a strong acid catalyst. A more recent and efficient method involves treating the amino acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. orgsyn.org

Like the Boc group, the tert-butyl ester is cleaved under strong acidic conditions, such as with TFA. organic-chemistry.org This allows for the simultaneous deprotection of the C-terminal tert-butyl ester and N-terminal Boc group, or selective removal while an Fmoc group remains intact.

Selective Deprotection Techniques

The ability to selectively remove one protecting group while others remain is crucial. The orthogonality between the acid-labile Boc/tBu groups and the base-labile Fmoc group is the most common strategy. peptide.com

However, situations may arise where finer differentiation is needed, for example, removing a Boc group in the presence of a tert-butyl ester. While challenging due to their similar acid lability, selective deprotection is possible under carefully controlled conditions. For instance, using TMSCl in specific solvent systems has been reported to deprotect an N-Boc group faster than a t-Bu ester. reddit.com Another approach involves the use of Lewis acids like cerium(III) chloride, which has been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups, reversing the typical selectivity seen with protic acids. organic-chemistry.org

These selective techniques are critical for synthesizing complex structures where multiple functional groups must be manipulated independently. The choice of deprotection agent and reaction conditions must be carefully optimized to avoid premature cleavage of other protecting groups and to preserve the stereochemical integrity of the chiral center. researchgate.netsigmaaldrich.com

Protecting GroupTypical Cleavage ReagentOrthogonal ToNotes on Selectivity
N-BocTrifluoroacetic Acid (TFA)FmocCleaved under similar conditions as tert-butyl esters.
N-FmocPiperidine/DMFBoc, tert-Butyl esterHighly selective removal with base.
Carboxyl-tert-ButylTrifluoroacetic Acid (TFA)FmocCan be selectively cleaved in the presence of N-Boc using specific Lewis acids. organic-chemistry.org

Advanced Analytical and Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including (2R)-2-aminohex-5-ynoic acid hydrochloride. Both ¹H and ¹³C NMR are utilized to confirm the carbon skeleton and the placement of functional groups.

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide a wealth of structural information. For instance, the terminal alkyne proton (H-6) is expected to appear as a triplet, while the chiral proton at the α-carbon (H-2) would appear as a multiplet. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities (e.g., between H-2, H-3, and H-4), confirming the linear hexanoic acid chain.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, from the carboxyl carbon to the two sp-hybridized carbons of the terminal alkyne. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) are then employed to directly link each proton to its attached carbon, verifying the assignments made from one-dimensional spectra.

While standard NMR can confirm the constitution, establishing the (R)-stereochemistry at the C-2 position requires specialized methods. This can be achieved by using chiral derivatizing agents or chiral solvating agents, which induce diastereomeric environments that can be distinguished in the NMR spectrum, allowing for the determination of enantiomeric purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2R)-2-aminohex-5-ynoic acid
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)10-12 (broad s, 1H)~175
C2 (-CH(NH₂)-)~4.0 (t, 1H)~55
C3 (-CH₂-)~2.1 (m, 2H)~30
C4 (-CH₂-)~2.3 (dt, 2H)~18
C5 (-C≡)-~83
C6 (≡CH)~2.0 (t, 1H)~70

Note: Predicted values are for the free base in a typical deuterated solvent. Actual shifts for the hydrochloride salt may vary due to protonation and solvent effects.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Reaction Monitoring (e.g., LC-HRMS)

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of (2R)-2-aminohex-5-ynoic acid. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. creative-proteomics.com

For (2R)-2-aminohex-5-ynoic acid (formula C₆H₉NO₂), the protonated molecular ion [M+H]⁺ would be detected in positive ion mode. The high resolution of the instrument allows the measured mass-to-charge ratio (m/z) to be distinguished from other ions with the same nominal mass but different elemental compositions. Common adducts, such as sodium [M+Na]⁺, may also be observed.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. The resulting fragment ions are characteristic of the molecule's structure, revealing the loss of groups like water (H₂O) or the carboxylic acid function, which helps to piece together the molecular structure. Furthermore, LC-MS serves as a powerful tool for real-time monitoring of chemical reactions, for instance, in tracking the synthesis of (2R)-2-aminohex-5-ynoic acid or its subsequent conversion into more complex molecules. researchgate.net

Table 2: Predicted Exact Masses of Common Adducts for (2R)-2-aminohex-5-ynoic acid (C₆H₉NO₂)
AdductIon FormulaPredicted Exact Mass (m/z)
[M+H]⁺[C₆H₁₀NO₂]⁺128.0601
[M+Na]⁺[C₆H₉NNaO₂]⁺150.0526
[M+K]⁺[C₆H₉KNO₂]⁺166.0265

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical and enantiomeric purity of this compound. To determine chemical purity, a reversed-phase HPLC (RP-HPLC) method is typically developed. This separates the target compound from any starting materials, by-products, or degradation products based on polarity.

Determining the enantiomeric excess (ee) is crucial for a chiral compound and requires a chiral separation method. yakhak.org This is generally achieved in one of two ways:

Direct Chiral HPLC: The compound is analyzed on a column containing a chiral stationary phase (CSP). sigmaaldrich.com CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic antibiotics (e.g., teicoplanin), can differentiate between the (R)- and (S)-enantiomers, resulting in two separate peaks. ankara.edu.trnih.gov The relative area of these peaks allows for the precise calculation of the enantiomeric excess.

Indirect Chiral HPLC: The amino acid is first derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral RP-HPLC column.

The choice of method depends on the specific properties of the analyte and the availability of suitable chiral columns or derivatizing agents. springernature.com

Table 3: Example Chiral HPLC Method for Enantiomeric Excess Determination
ParameterCondition
Column Chiral Stationary Phase (e.g., Cellulose or Crown Ether-based)
Mobile Phase Isocratic or gradient mixture of organic solvent (e.g., Hexane/Isopropanol) with additives (e.g., Trifluoroacetic Acid)
Flow Rate 0.5 - 1.0 mL/min
Detection UV Detector (e.g., at 210 nm)
Column Temperature 25 °C

Optical Rotation and Circular Dichroism (CD) for Chiral Analysis

Chiroptical techniques, namely optical rotation and circular dichroism, are essential for confirming the absolute stereochemistry and analyzing the chiral properties of this compound.

Optical Rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For this compound, a non-zero optical rotation confirms its chirality. The sign of the rotation (+ for dextrorotatory or - for levorotatory) under defined experimental conditions (wavelength, solvent, concentration, and temperature) is a key identifier for the specific enantiomer.

Circular Dichroism (CD) Spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This differential absorption is a consequence of the molecule's three-dimensional structure. A CD spectrum, which plots the difference in absorption versus wavelength, provides a unique fingerprint for a given enantiomer. mtoz-biolabs.com Enantiomers will produce mirror-image CD spectra. This technique is exceptionally sensitive to stereochemistry and can be used not only for qualitative confirmation of the (R)-configuration but also for the quantitative determination of enantiomeric purity in a sample. nih.govroyalsocietypublishing.org

Applications in Complex Molecule and Peptide Synthesis

Incorporation into Peptides and Peptidomimetics

The integration of (2R)-2-aminohex-5-ynoic acid into peptide chains allows for the development of peptidomimetics with enhanced stability, specific conformations, and potentially improved biological activity.

(2R)-2-aminohex-5-ynoic acid hydrochloride can be efficiently incorporated into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is typically used for the temporary protection of the α-amino group. Standard coupling reagents used in SPPS are effective for forming the peptide bond with this amino acid.

The general steps for incorporation via Fmoc-based SPPS are as follows:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

Activation: The carboxylic acid of Fmoc-(2R)-2-aminohex-5-ynoic acid is activated using a coupling reagent.

Coupling: The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain on the solid support.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Coupling ReagentAdditiveBaseTypical Solvent
HBTUHOBtDIPEADMF
HATUHOAtDIPEA/TMPDMF
DICHOBt-DCM/DMF

This table showcases common reagents used in the coupling step of SPPS for incorporating non-standard amino acids like (2R)-2-aminohex-5-ynoic acid.

In addition to solid-phase methods, this compound can be utilized in solution-phase peptide synthesis. This approach is often employed for the synthesis of shorter peptides or for fragment condensation in the synthesis of larger proteins. Standard solution-phase coupling reagents can be used to facilitate the formation of the peptide bond. The choice of coupling reagent and reaction conditions is critical to minimize side reactions, such as racemization.

Commonly used coupling reagents in solution-phase synthesis include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization and improve coupling efficiency.

The incorporation of (2R)-2-aminohex-5-ynoic acid can be a key strategy in the synthesis of conformationally restricted peptidomimetics, such as β-turn mimics. acs.org β-turns are crucial secondary structures in proteins, and mimicking them can lead to compounds with high receptor affinity and specificity. The rigid nature of the alkyne moiety can be exploited to induce a specific turn conformation in a peptide backbone. Furthermore, the alkyne can serve as a precursor for cyclization reactions to create constrained cyclic peptidomimetics that mimic the geometry of a β-turn. nih.gov The synthesis of such mimetics often involves incorporating the alkyne-containing amino acid into a linear peptide precursor, followed by a cyclization step. acs.orgnih.gov

Construction of Macrocyclic Structures

The terminal alkyne of (2R)-2-aminohex-5-ynoic acid is a versatile functional group for the construction of macrocyclic peptides, which often exhibit enhanced metabolic stability and bioavailability compared to their linear counterparts.

The terminal alkyne of (2R)-2-aminohex-5-ynoic acid can be utilized in the formation of dicarba bridges within peptides. These bridges are stable isosteres of disulfide bonds and can confer increased resistance to enzymatic degradation. The formation of a dicarba bridge can be achieved through various chemical strategies, including ring-closing alkyne metathesis (RCAM). By incorporating two residues of an alkyne-containing amino acid, such as (2R)-2-aminohex-5-ynoic acid, at appropriate positions within a peptide sequence, a subsequent RCAM reaction can form a stable carbon-carbon triple bond linkage, resulting in a macrocyclic peptide. This strategy allows for precise control over the size and conformation of the macrocycle. nih.govnih.gov

Ring-Closing Metathesis (RCM) is a powerful tool for the synthesis of macrocyclic compounds. While traditionally applied to dienes, variations of this reaction, such as ring-closing alkyne metathesis (RCAM), are well-suited for peptides containing alkyne-functionalized amino acids like (2R)-2-aminohex-5-ynoic acid. nih.gov The incorporation of two such residues into a linear peptide precursor sets the stage for a catalytic cyclization reaction.

The general protocol for RCAM of a peptide containing two alkyne moieties involves:

Synthesis of the Linear Peptide: The linear peptide containing two (2R)-2-aminohex-5-ynoic acid residues is synthesized, typically using SPPS.

Cyclization: The resin-bound or cleaved peptide is then subjected to a metathesis catalyst in a dilute solution to favor intramolecular cyclization over intermolecular polymerization.

Purification: The resulting cyclic peptide is purified to remove the catalyst and any byproducts.

Catalyst TypeCommon ExamplesKey Features
Molybdenum-basedSchrock catalyst, Molybdenum(VI) alkylidyne complexesHigh activity, sensitive to air and moisture
Tungsten-basedTungsten(VI) alkylidyne complexesSimilar to Molybdenum-based catalysts

This table provides examples of catalyst types that can be employed for ring-closing alkyne metathesis to form macrocyclic peptides.

The resulting macrocyclic peptides with a rigid dicarba bridge often exhibit well-defined conformations, which is a desirable feature for designing molecules with specific biological targets.

Role in Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry for Scaffold Generation

This compound, as a non-proteinogenic amino acid, holds significant potential as a versatile building block in diversity-oriented synthesis (DOS) and combinatorial chemistry for the generation of novel molecular scaffolds. nih.govnih.gov The strategic incorporation of its terminal alkyne functionality allows for a multitude of chemical transformations, leading to the creation of large libraries of structurally diverse molecules. peptide.comamericanpeptidesociety.org This is particularly valuable in drug discovery and chemical biology, where exploring a wide range of chemical space is crucial for identifying new bioactive compounds. nih.govnih.gov

The terminal alkyne group is a key reactive handle for various coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govpeptide.com This reaction's high efficiency, selectivity, and compatibility with a wide range of functional groups make it an ideal tool for combinatorial library synthesis. jenabioscience.com By incorporating (2R)-2-aminohex-5-ynoic acid or its analogs into peptide chains or other molecular frameworks, chemists can readily introduce a site for subsequent modification. peptide.com Reaction with a diverse set of azide-containing molecules allows for the rapid generation of a library of compounds, each with a unique side chain introduced via the stable triazole linkage. peptide.com

This approach has been successfully employed in the synthesis of "stapled peptides," where the alkyne-containing amino acid is reacted with an azide-containing counterpart within the same peptide chain to form a cyclic, conformationally constrained structure. peptide.com This macrocyclization is a powerful strategy for stabilizing secondary structures, such as α-helices, which are often important for biological activity. peptide.comresearchgate.net The resulting stapled peptides exhibit enhanced proteolytic stability and cell permeability compared to their linear counterparts. nih.govnih.gov

Furthermore, the alkyne functionality can participate in other types of cyclization and coupling reactions, such as Sonogashira coupling and ring-closing alkyne metathesis, further expanding the repertoire of accessible molecular scaffolds. peptide.comresearchgate.net Ring-closing alkyne metathesis, for instance, has been used to stabilize irregular peptide secondary structures, leading to derivatives with improved target affinity. researchgate.netnih.gov The ability to generate a wide array of cyclic and structurally diverse peptides from a common linear precursor containing (2R)-2-aminohex-5-ynoic acid or similar alkynyl amino acids underscores its importance in DOS for scaffold generation. peptide.comnih.gov

Table 1: Reactions for Scaffold Generation Utilizing Alkynyl Amino Acids

Reaction Type Description Resulting Scaffold Reference
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Highly efficient "click" reaction between an alkyne and an azide (B81097). Triazole-containing cyclic or modified peptides. peptide.com
Sonogashira Coupling Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. Peptides with conjugated non-proteinogenic structures. peptide.com

Optimization of Central α-Amino Acid Moieties in Complex Molecular Architectures

A key advantage of using (2R)-2-aminohex-5-ynoic acid is the ability to introduce conformational constraints. The rigid, linear nature of the alkyne side chain can influence the local peptide backbone conformation. researchgate.netnih.gov More significantly, this side chain can be used as a handle for intramolecular cross-linking to create cyclic peptides, as discussed previously. peptide.com This cyclization dramatically reduces the conformational flexibility of the peptide, locking it into a specific bioactive conformation. researchgate.netnih.govnih.gov By forcing the peptide into a structure that is pre-organized for binding to its biological target, a significant improvement in binding affinity and potency can be achieved. researchgate.netnih.gov This approach has been shown to be effective in stabilizing not only regular secondary structures like α-helices but also irregular peptide conformations that are crucial for certain protein-protein interactions. researchgate.netnih.gov

The introduction of the alkyne functionality also provides a site for the attachment of various molecular probes, labels, or other functional groups through click chemistry. nih.govrsc.org This allows for the site-specific modification of a peptide to introduce functionalities that can enhance its properties. For example, the attachment of polyethylene (B3416737) glycol (PEG) chains can improve a peptide's solubility and in vivo half-life. mdpi.com Fluorescent dyes can be attached for imaging studies, or cytotoxic agents can be conjugated to create targeted drug delivery systems. nih.govrsc.org

Furthermore, the replacement of a natural amino acid with (2R)-2-aminohex-5-ynoic acid can directly impact the molecule's interaction with its biological target. The alkyne-containing side chain can form additional hydrophobic contacts within a binding pocket, potentially increasing binding affinity. nih.gov Moreover, the introduction of an unnatural amino acid can confer resistance to proteolytic degradation, a major challenge for peptide-based therapeutics. nih.govnih.gov By altering the natural amino acid sequence, the recognition sites for proteases are disrupted, leading to a more stable molecule with a longer duration of action in the body. nih.govnih.gov

Table 2: Impact of Incorporating (2R)-2-aminohex-5-ynoic Acid on Molecular Properties

Property Optimized Mechanism of Optimization Potential Outcome Reference
Binding Affinity Conformational constraint through cyclization; new hydrophobic interactions. Increased potency and selectivity for the biological target. researchgate.netnih.gov
Proteolytic Stability Disruption of protease recognition sites by an unnatural amino acid. Longer in vivo half-life and improved bioavailability. nih.govnih.gov
Pharmacokinetics Attachment of modifying groups (e.g., PEG) via the alkyne handle. Enhanced solubility, reduced renal clearance, and longer circulation time. mdpi.com

| Functionality | Site-specific conjugation of probes, labels, or therapeutic agents. | Enables applications in diagnostics, imaging, and targeted drug delivery. | nih.govrsc.org |

Applications in Chemical Biology and Bioorthogonal Chemistry Research

Bioorthogonal Labeling and Detection Strategies

Bioorthogonal labeling utilizes chemical reactions that are foreign to biological systems to tag and visualize biomolecules. (2R)-2-aminohex-5-ynoic acid hydrochloride serves as a versatile handle for introducing a reactive alkyne group into proteins, which can then be selectively modified with a variety of probes.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a robust and highly efficient reaction for covalently linking molecules. nih.gov This reaction forms a stable triazole linkage between an alkyne and an azide (B81097). glenresearch.com When (2R)-2-aminohex-5-ynoic acid is incorporated into a protein, its terminal alkyne becomes a target for azide-modified molecules, such as fluorophores, biotin (B1667282), or drug molecules. frontiersin.orgresearchgate.net

The CuAAC reaction is known for its high yield, stereospecificity, and compatibility with aqueous environments, making it a valuable tool for labeling proteins in complex biological samples. glenresearch.comfrontiersin.org The process typically involves the use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov The use of copper-chelating ligands can further enhance the reaction's efficiency and reduce potential toxicity to biological systems. glenresearch.com

Key Features of CuAAC in Protein Labeling:

FeatureDescription
High Efficiency The reaction proceeds to high completion under mild conditions.
Specificity The alkyne and azide groups react selectively with each other, avoiding side reactions with other functional groups in proteins.
Versatility A wide range of azide-containing probes can be used to label alkyne-modified proteins for various downstream applications.
Stable Linkage The resulting triazole ring is chemically stable, ensuring a permanent label on the protein of interest.

A significant advancement in bioorthogonal chemistry has been the development of copper-free click chemistry, which circumvents the issue of copper toxicity in living cells. wikipedia.orgchempep.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This approach utilizes strained cyclooctynes that react readily with azides without the need for a copper catalyst. wikipedia.orgsigmaaldrich.com While (2R)-2-aminohex-5-ynoic acid itself is a terminal alkyne and not a strained cyclooctyne (B158145), proteins incorporating this amino acid can be reacted with azide-modified strained cyclooctynes. This reaction is driven by the release of ring strain in the cyclooctyne, leading to a rapid and spontaneous cycloaddition. wikipedia.orgsigmaaldrich.com SPAAC has become a powerful tool for in vivo labeling and imaging experiments where the presence of copper would be detrimental. wikipedia.org

Thiol-Ene Reactions: The thiol-ene reaction is another type of "click" reaction that involves the radical-mediated addition of a thiol to an alkene. acs.orgnih.gov While the terminal alkyne of (2R)-2-aminohex-5-ynoic acid is not a direct participant in the classic thiol-ene reaction, its presence within a protein allows for orthogonal labeling strategies. For instance, a protein could be engineered to contain both (2R)-2-aminohex-5-ynoic acid for azide-alkyne cycloaddition and a cysteine residue for a subsequent thiol-ene reaction with an alkene-modified probe, enabling dual labeling of the same protein. The thiol-ene reaction is valued for its high efficiency, rapid kinetics, and compatibility with aqueous conditions. acs.orgnih.gov

Protein Engineering via Non-Canonical Amino Acid Incorporation

The ability to incorporate ncAAs like (2R)-2-aminohex-5-ynoic acid into proteins opens up new avenues for protein engineering, allowing for the introduction of novel chemical functionalities that are not present in the canonical 20 amino acids. nih.govmdpi.com

One method for incorporating ncAAs is through residue-specific incorporation in auxotrophic host organisms. mdpi.comnih.gov An auxotroph is an organism that cannot synthesize a particular essential nutrient, such as a specific amino acid. By depleting the natural amino acid from the growth medium and supplementing it with a structural analog like (2R)-2-aminohex-5-ynoic acid, the cellular machinery can be prompted to incorporate the ncAA into proteins in place of the natural amino acid. mdpi.comnih.gov

For example, a methionine auxotroph can be used to incorporate azidohomoalanine or homopropargylglycine, analogs of methionine. acs.org Similarly, an auxotroph for an amino acid with a structurally similar side chain to (2R)-2-aminohex-5-ynoic acid could potentially be used for its residue-specific incorporation. This method leads to the global replacement of a specific amino acid throughout the proteome. mdpi.comnih.gov

Challenges in Residue-Specific Incorporation:

ChallengeDescription
Toxicity High concentrations of the ncAA can sometimes be toxic to the host organism.
Incorporation Efficiency The efficiency of incorporation can vary depending on the ncAA and the host organism.
Protein Misfolding Global replacement of a natural amino acid can sometimes lead to protein misfolding and aggregation.

A more precise method for incorporating ncAAs is through the expansion of the genetic code. mdpi.comnih.gov This technique allows for the site-specific insertion of an ncAA at a desired position within a protein sequence. mdpi.comnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically a stop codon like UAG (amber), and charges the tRNA with the ncAA. nih.govnih.gov

When this engineered machinery is introduced into a host cell, the ribosome reads the unique codon and incorporates the ncAA at that specific site in the protein being synthesized. nih.govnih.gov This method provides precise control over the location of the ncAA, minimizing the risk of widespread protein misfolding and allowing for the study of specific protein domains or active sites. nih.govresearchgate.net The genetic incorporation of (2R)-2-aminohex-5-ynoic acid would enable the introduction of a terminal alkyne at virtually any position in a target protein. nih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems. mdpi.comeubopen.org The incorporation of (2R)-2-aminohex-5-ynoic acid into proteins is a key step in the development of sophisticated chemical probes. Once integrated into a protein, the alkyne handle can be used to attach a variety of functional moieties, effectively turning the protein itself into a probe. mdpi.com

For example, attaching a fluorescent dye to a protein via the alkyne of an incorporated (2R)-2-aminohex-5-ynoic acid allows for the visualization of that protein's localization and dynamics within a cell. Similarly, attaching a photo-crosslinker can be used to identify protein-protein interactions. The development of activity-based probes, which are designed to covalently label active enzymes, can also be facilitated by the specific incorporation of this ncAA. mdpi.com

An exploration of the applications of the non-canonical amino acid, this compound, reveals its significant potential within the fields of chemical biology and bioorthogonal chemistry. This synthetic amino acid, characterized by a terminal alkyne group, serves as a versatile tool for researchers to probe complex biological systems. Its utility is primarily derived from the ability of the alkyne moiety to undergo highly specific and efficient chemical reactions within a biological context, a concept central to bioorthogonal chemistry.

The unique chemical handle provided by the terminal alkyne of this compound allows for its participation in bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are exceptionally specific, proceeding with high efficiency under physiological conditions without interfering with native biochemical processes. nih.govnih.govmdpi.com This biocompatibility is crucial for studying biomolecules in their natural environment.

Fluorescent Labeling of Biomacromolecules

This compound can be utilized for the fluorescent labeling of newly synthesized proteins in living cells. By introducing this unnatural amino acid, researchers can tag and visualize proteins, offering insights into their localization, trafficking, and dynamics.

The general workflow for this application involves two key steps. First, the cells are cultured in a medium containing this compound. During protein synthesis, this amino acid is incorporated into the polypeptide chains of newly created proteins in place of a natural amino acid, such as methionine. nih.gov The second step involves the introduction of a fluorescent probe that is chemically modified with an azide group. This azide-functionalized fluorophore then specifically reacts with the alkyne group of the incorporated (2R)-2-aminohex-5-ynoic acid via a "click" reaction, resulting in a stable, covalently labeled protein. springernature.comlumiprobe.com

The choice between CuAAC and SPAAC for the labeling step depends on the specific experimental context. CuAAC is known for its rapid reaction kinetics but requires a copper(I) catalyst, which can be toxic to living cells. nih.govrsc.org However, the use of copper-chelating ligands can mitigate this toxicity. nih.govlumiprobe.com In contrast, SPAAC does not require a metal catalyst and is therefore considered more biocompatible for live-cell imaging, although the reaction rates can be slower. nih.govnih.gov

Interactive Table: Comparison of Bioorthogonal Labeling Reactions

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Terminal Alkyne, AzideStrained Cyclooctyne, Azide
Catalyst Copper(I)None
Biocompatibility Can be cytotoxic, but can be mitigated with ligandsGenerally high
Reaction Rate HighModerate to high, depending on the cyclooctyne
Primary Use In vitro and in situ labelingLive-cell and in vivo imaging

Affinity-Based Probes for Protein Isolation and Identification

Beyond visualization, this compound is a valuable tool for the isolation and identification of specific proteins or classes of proteins from complex biological mixtures. This application is a cornerstone of activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to study enzyme function directly in native biological systems. mdpi.com

In this approach, this compound can be incorporated into a probe molecule designed to target a specific family of enzymes. This probe also contains a reactive group that covalently binds to the active site of the target enzymes. Once the enzymes are labeled with the alkyne-containing probe, the entire proteome is harvested, and an azide-functionalized reporter tag, such as biotin, is attached via click chemistry.

The biotinylated proteins can then be selectively enriched from the complex mixture using affinity chromatography with streptavidin-coated beads. The isolated proteins are subsequently identified and quantified using mass spectrometry. This method allows for the profiling of the active state of enzymes, providing a more accurate picture of their functional roles than methods that only measure protein abundance. mdpi.com

Investigation of Enzyme Mechanisms and Specificity Profiling (e.g., as Substrate Analogs)

The structural similarity of this compound to natural amino acids, combined with the reactive nature of its alkyne group, makes it an effective tool for investigating enzyme mechanisms and profiling their substrate specificity.

When used as a substrate analog, this unnatural amino acid can be introduced to an enzyme of interest. The enzyme may recognize and bind to the amino acid, initiating its catalytic cycle. However, the presence of the terminal alkyne can lead to mechanism-based inactivation of the enzyme. nih.gov In this process, the enzyme processes the alkyne-containing substrate analog, which is converted into a highly reactive intermediate within the enzyme's active site. This intermediate then forms a covalent bond with a nearby amino acid residue in the active site, leading to irreversible inhibition of the enzyme. nih.govacs.org

Studying the kinetics and products of this inactivation provides valuable information about the enzyme's catalytic mechanism, the identity of key active site residues, and the nature of the transition state. For example, the related compound L-propargylglycine has been shown to be a mechanism-based inactivator of enzymes such as L-alanine transaminase. nih.gov

Interactive Table: Research Findings on Alkyne-Containing Substrate Analogs

CompoundTarget EnzymeResearch Finding
L-PropargylglycineL-Alanine TransaminaseActs as a mechanism-based inactivator, providing insights into the enzyme's half-site reactivity. nih.gov
N-PropargylglycineProline DehydrogenaseInactivates the enzyme, and the crystal structure of the inactivated enzyme reveals the covalent linkage and the mechanism of inhibition. nih.govacs.org
Ubiquitin with C-terminal alkyneDeubiquitinating Enzymes (DUBs)The alkyne reacts selectively with the active-site cysteine of DUBs, acting as an active-site directed probe.

Derivatization and Analog Development for Specialized Research

Modification of the Alkyne Functionality for Diverse Applications

The terminal alkyne of (2R)-2-aminohex-5-ynoic acid is a key functional group that can be readily modified through a variety of highly efficient and specific chemical reactions. This functionality is central to its utility as a molecular scaffold. Two of the most prominent reactions involving the alkyne group are copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira cross-coupling reaction.

The CuAAC reaction allows for the straightforward and high-yielding formation of a stable triazole ring by reacting the alkyne with an azide-containing molecule. This reaction is exceptionally versatile and has been widely used to link (2R)-2-aminohex-5-ynoic acid to a vast array of other molecules, including fluorescent dyes, biotin (B1667282) tags, and peptides.

The Sonogashira coupling, on the other hand, enables the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing analogs with extended conjugation or for attaching the amino acid to aromatic systems, thereby modulating its electronic and photophysical properties.

Table 1: Key Reactions for Modifying the Alkyne Functionality

ReactionReactantsProductKey Features
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne, Azide (B81097)1,4-Disubstituted TriazoleHigh efficiency, mild reaction conditions, bioorthogonal.
Sonogashira Cross-CouplingTerminal Alkyne, Aryl/Vinyl HalideDisubstituted AlkyneForms C-C bonds, useful for creating conjugated systems.

Functionalization of Amino and Carboxyl Termini for Conjugation

The amino and carboxyl groups of (2R)-2-aminohex-5-ynoic acid provide additional handles for chemical modification, allowing for its incorporation into larger molecular architectures, most notably peptides. Standard peptide synthesis protocols can be employed to couple this non-canonical amino acid into a peptide sequence.

To achieve selective modification, protecting groups are often employed. The amino group is commonly protected with a tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group, which can be removed under acidic or basic conditions, respectively. The carboxyl group is typically protected as an ester, such as a methyl or benzyl (B1604629) ester. This orthogonal protection strategy allows for the selective deprotection and subsequent reaction of either the amino or carboxyl group, enabling precise control over the conjugation process.

Once deprotected, the free amino group can be acylated or alkylated, while the carboxyl group can be activated to form amide bonds with other amino-containing molecules. This dual functionality is critical for creating complex bioconjugates and branched peptide structures.

Synthesis of Conjugates for Bioconjugation and Surface Immobilization

The ability to modify (2R)-2-aminohex-5-ynoic acid at its alkyne, amino, and carboxyl termini makes it an ideal candidate for the synthesis of conjugates for bioconjugation and surface immobilization.

For bioconjugation, the amino acid can be incorporated into a peptide or protein and the alkyne functionality can then be used to attach a probe, such as a fluorescent dye or a drug molecule, via a CuAAC reaction. This approach allows for the site-specific labeling of biomolecules.

In the realm of surface immobilization, the functional groups of (2R)-2-aminohex-5-ynoic acid can be used to covalently attach it to a solid support. For instance, the carboxyl group can be activated and reacted with an amine-functionalized surface to form a stable amide linkage. The terminal alkyne then provides a reactive site on the surface that can be used to "click" on other molecules of interest, creating functionalized surfaces for a variety of applications, including biosensors and chromatography.

Table 2: Examples of Conjugates and Their Applications

Conjugate TypeFunctionalization StrategyExample Application
Peptide-Dye ConjugateIncorporation into peptide via solid-phase synthesis, followed by CuAAC with an azide-functionalized dye.Fluorescent labeling of specific proteins or cellular structures for imaging studies.
Surface-Immobilized PeptidesCovalent attachment to a surface via the carboxyl group, followed by CuAAC to attach a peptide.Creation of peptide arrays for high-throughput screening of protein-peptide interactions.
Biotinylated Amino AcidReaction of the amino group with an activated biotin derivative.Affinity purification of proteins that interact with the amino acid or peptides containing it.

Computational and Theoretical Studies in Chemical Research

Molecular Modeling and Conformational Analysis of (2R)-2-Aminohex-5-ynoic Acid and its Derivatives

Molecular modeling serves as a fundamental tool for investigating the three-dimensional structure and dynamic behavior of molecules like (2R)-2-aminohex-5-ynoic acid. Techniques such as molecular mechanics and molecular dynamics simulations allow for the exploration of a molecule's conformational landscape—the collection of all possible spatial arrangements of its atoms. Identifying the most stable, low-energy conformations is critical for understanding how the molecule might interact with biological targets such as enzymes.

Table 7.1: Representative Data from a Hypothetical Conformational Analysis This table is illustrative of the type of data that would be generated from such a study, as specific findings for (2R)-2-aminohex-5-ynoic acid are not presently available in published research.

Conformer Dihedral Angle (N-Cα-Cβ-Cγ) Relative Energy (kcal/mol) Population (%)
A 60° (gauche) 0.00 65
B 180° (anti) 0.85 30

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are employed to gain deep insight into the electronic structure of a molecule and to elucidate the mechanisms of chemical reactions. These calculations can map out entire reaction pathways, identifying the structures of transition states and intermediates, and calculating the activation energies required for the reaction to proceed.

In the context of (2R)-2-aminohex-5-ynoic acid, which is structurally related to known enzyme inhibitors, quantum chemical studies would be invaluable for understanding its mechanism of action. For example, if it were to act as an inhibitor of an enzyme like GABA aminotransferase (GABA-AT), calculations could model the covalent bond formation between the molecule's reactive alkyne group and a cofactor or amino acid residue in the enzyme's active site. This would clarify the electronic rearrangements that occur during the inhibition process. However, specific quantum chemical studies detailing these mechanisms for (2R)-2-aminohex-5-ynoic acid have not been identified in the scientific literature.

In Silico Design of Novel Analogs for Targeted Research (e.g., enzyme substrates)

In silico design utilizes computational tools to rationally design new molecules with enhanced or specialized properties, building upon a known molecular scaffold. This approach, central to modern drug discovery, leverages understanding of structure-activity relationships to predict how modifications to a parent molecule like (2R)-2-aminohex-5-ynoic acid would affect its biological activity.

For instance, computational scientists could design analogs to improve properties such as binding affinity, selectivity for a specific enzyme isoform, or metabolic stability. This process involves creating a virtual library of related compounds by modifying functional groups—for example, by substituting the alkyne, altering the length of the carbon chain, or adding cyclic constraints. These virtual analogs would then be evaluated using molecular docking simulations to predict their binding mode and affinity for a target protein. While this is a standard and powerful methodology, there are no published studies demonstrating the in silico design of novel analogs based specifically on the (2R)-2-aminohex-5-ynoic acid structure.

Table 7.2: Illustrative Examples of In Silico Analog Design Concepts This table presents hypothetical modifications to the (2R)-2-aminohex-5-ynoic acid scaffold and their intended research purpose. It is for conceptual illustration only, as specific design studies are not available.

Structural Modification Target Property Rationale for Design
Replace terminal alkyne with a nitrile Increase polarity and alter reactivity To probe the role of the "warhead" group in enzyme inhibition.
Introduce a methyl group at C4 Increase steric bulk and hydrophobicity To explore a specific hydrophobic pocket within a target active site.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-aminohex-5-ynoic acid hydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves chiral pool strategies or enantioselective catalysis to achieve the (2R) configuration. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the R-enantiomer, as seen in analogous fluorinated amino acid syntheses .
  • Protection of functional groups : Temporary protection of the amine group (e.g., with Boc or Fmoc) to prevent side reactions during alkyne formation .
  • Hydrochloride salt formation : Acidic workup with HCl to improve solubility and stability .
    • Characterization : Confirm stereochemical purity via chiral HPLC and compare optical rotation values with literature data (e.g., Enamine Ltd’s catalog entries for this compound) .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer :

  • Storage conditions : Maintain at -20°C in airtight, desiccated containers to prevent hydrolysis of the alkyne moiety or amine oxidation .
  • Solubility considerations : The hydrochloride form enhances aqueous solubility (5–10 mg/mL in PBS or DMSO), but prolonged exposure to moisture should be avoided .
  • Stability assays : Regular NMR or LC-MS monitoring to detect decomposition products (e.g., oxidation of the alkyne to carboxylic acid derivatives) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its incorporation into peptide chains compared to the (2S) enantiomer?

  • Methodological Answer :

  • Peptide coupling : Use solid-phase peptide synthesis (SPPS) with HBTU/DIPEA activation to incorporate the compound into peptide sequences. Compare coupling efficiency and epimerization rates between R and S enantiomers via MALDI-TOF analysis .
  • Biological activity : Test the resulting peptides for target binding (e.g., enzyme inhibition) to assess stereochemical effects. For example, the (2R) configuration may alter hydrogen-bonding patterns in active sites compared to (2S) .
    • Data Contradiction Analysis : If conflicting bioactivity results arise, evaluate the enantiomeric purity of synthesized batches using chiral HPLC and recalibrate synthetic protocols .

Q. What strategies resolve contradictions in reported biological activities of this compound across different cell lines?

  • Methodological Answer :

  • Dose-response profiling : Conduct IC50 assays in multiple cell lines (e.g., T-lymphoblastic vs. neuronal) to identify cell-type-specific effects. Use standardized protocols (e.g., MTT assays) to minimize variability .
  • Mechanistic studies : Perform knock-down/knock-out experiments (e.g., CRISPR) on proposed targets (e.g., purine nucleoside phosphorylase) to validate specificity .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to discern whether discrepancies stem from experimental design (e.g., incubation time, serum concentration) .

Q. How can the alkyne group in this compound be leveraged for bioorthogonal labeling in live-cell imaging?

  • Methodological Answer :

  • Click chemistry : React the alkyne with azide-functionalized probes (e.g., Alexa Fluor 488 azide) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction conditions (pH 7.4, 37°C) to maintain cell viability .
  • Controls : Include non-alkyne analogs to confirm labeling specificity. Use confocal microscopy to track localization (e.g., mitochondrial vs. cytoplasmic) .
    • Challenges : Address potential cytotoxicity of Cu(I) catalysts by testing copper-free alternatives (e.g., strained cyclooctynes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.